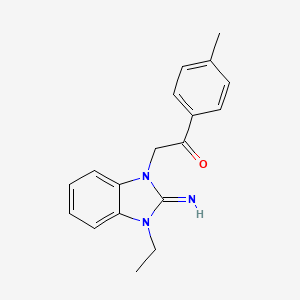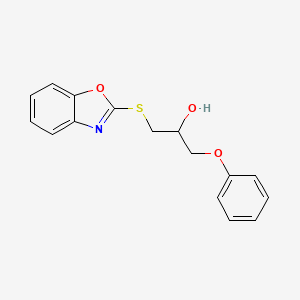![molecular formula C22H16N4O4S2 B11523044 2-Nitro-N-(2-{[(phenylcarbamoyl)methyl]sulfanyl}-1,3-benzothiazol-6-YL)benzamide](/img/structure/B11523044.png)
2-Nitro-N-(2-{[(phenylcarbamoyl)methyl]sulfanyl}-1,3-benzothiazol-6-YL)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Nitro-N-(2-{[(phenylcarbamoyl)methyl]sulfanyl}-1,3-benzothiazol-6-YL)benzamide is a complex organic compound that features a benzothiazole ring, a nitro group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-N-(2-{[(phenylcarbamoyl)methyl]sulfanyl}-1,3-benzothiazol-6-YL)benzamide typically involves multiple steps:
Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of Nitro Group: Nitration of the benzothiazole derivative can be achieved using a mixture of concentrated nitric acid and sulfuric acid.
Attachment of Benzamide Moiety: The benzamide group can be introduced via an amide coupling reaction, often using reagents like carbodiimides (e.g., EDCI) in the presence of a base such as triethylamine.
Thioether Formation: The phenylcarbamoyl methylthio group can be introduced through a nucleophilic substitution reaction, where a thiol reacts with a suitable halide derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group under catalytic hydrogenation conditions.
Reduction: The compound can be reduced using reagents like lithium aluminum hydride (LiAlH4) to yield various reduced derivatives.
Substitution: The benzothiazole ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium on carbon (Pd/C) catalyst.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Major Products
Amino Derivatives: From reduction of the nitro group.
Hydroxy Derivatives: From nucleophilic substitution reactions.
Sulfonyl Derivatives: From electrophilic aromatic substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. These activities can be explored through structure-activity relationship (SAR) studies.
Medicine
In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs. Its structural features may interact with biological targets, providing a basis for the design of potent and selective therapeutic agents.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its potential for chemical modification and functionalization.
Mechanism of Action
The mechanism of action of 2-Nitro-N-(2-{[(phenylcarbamoyl)methyl]sulfanyl}-1,3-benzothiazol-6-YL)benzamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The nitro group could undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Nitrobenzamide: Lacks the benzothiazole ring and thioether linkage.
N-(2-Benzothiazolyl)benzamide: Lacks the nitro group and thioether linkage.
Phenylcarbamoylmethylthio Derivatives: Similar thioether linkage but different aromatic systems.
Uniqueness
2-Nitro-N-(2-{[(phenylcarbamoyl)methyl]sulfanyl}-1,3-benzothiazol-6-YL)benzamide is unique due to its combination of a nitro group, benzothiazole ring, and phenylcarbamoylmethylthio linkage
Properties
Molecular Formula |
C22H16N4O4S2 |
|---|---|
Molecular Weight |
464.5 g/mol |
IUPAC Name |
N-[2-(2-anilino-2-oxoethyl)sulfanyl-1,3-benzothiazol-6-yl]-2-nitrobenzamide |
InChI |
InChI=1S/C22H16N4O4S2/c27-20(23-14-6-2-1-3-7-14)13-31-22-25-17-11-10-15(12-19(17)32-22)24-21(28)16-8-4-5-9-18(16)26(29)30/h1-12H,13H2,(H,23,27)(H,24,28) |
InChI Key |
LUMTZLIIWTXDFR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(S2)C=C(C=C3)NC(=O)C4=CC=CC=C4[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(E)-(2,4,6-tribromo-3-hydroxyphenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B11522962.png)
![1-[(7-methylnaphthalen-2-yl)sulfonyl]-4,5-diphenyl-1H-imidazole](/img/structure/B11522965.png)
![2-[(4-Fluoronaphthyl)methylthio]benzoxazole](/img/structure/B11522970.png)
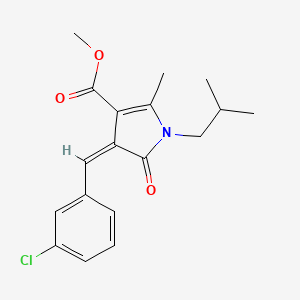
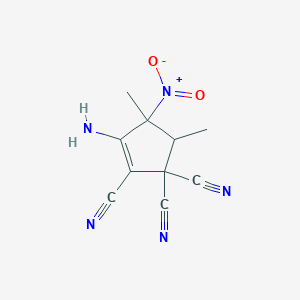
![2-Chloro-N'-[(E)-(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]-4-nitrobenzohydrazide](/img/structure/B11522997.png)
![4-{2-[5-(3,4-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-5-ethyl-1,3-thiazol-4-yl}phenyl benzoate](/img/structure/B11523002.png)
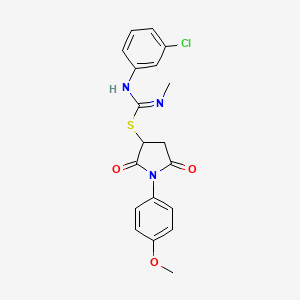
![N-(4-chlorophenyl)-3b,6,6a,7,9,9a,10,12a-octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline-2-carboxamide](/img/structure/B11523024.png)
![Ethyl 6-[(diethylamino)methyl]-1-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11523032.png)
![(2E)-3-[5-(4-chloro-2-nitrophenyl)furan-2-yl]-2-cyano-N-methylprop-2-enamide](/img/structure/B11523035.png)
